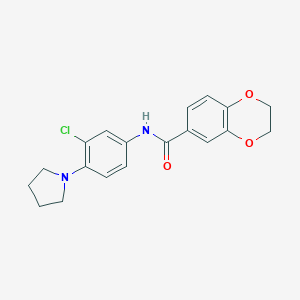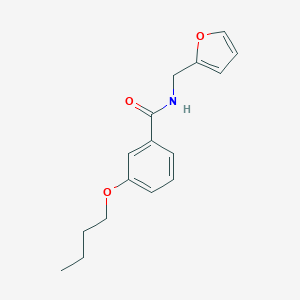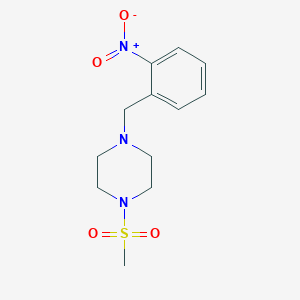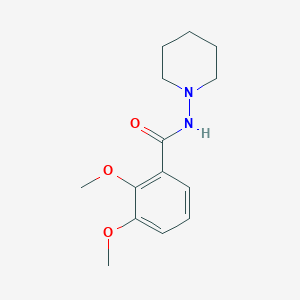![molecular formula C18H12N2OS2 B246136 N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCP is a member of the benzothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have potential applications as a fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has a variety of biological activities, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments. For example, the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, which could help to identify new potential applications for the compound. Additionally, research could focus on developing new derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide with improved biological activities. Finally, research could focus on developing new applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, such as in the treatment of other diseases or as a diagnostic tool in the detection of metal ions in biological samples.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as potential applications as a fluorescent probe for the detection of metal ions in biological samples. While there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments, there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophene with 2-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a reducing agent to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Molekularformel |
C18H12N2OS2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
InChI-Schlüssel |
COSZGRSDPBELFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

